Fmoc-2,3-Dichloro-D-Phenylalanine
Description
Significance of Non-Canonical Amino Acids in Biomolecular Research
Non-canonical amino acids are amino acids that are not among the 20 standard proteinogenic amino acids. Their incorporation into peptides and proteins can confer novel chemical properties, enhance stability, and introduce unique functionalities. thedailyscientist.orgresearchgate.net This strategic modification allows researchers to probe protein structure and function, develop peptides with improved therapeutic profiles, and create new biomaterials. rsc.orgnih.gov The ability to introduce ncAAs with altered side chains, stereochemistry, or backbone structures provides a powerful platform for fine-tuning molecular interactions and biological activity. nih.govacs.org
The Role of Halogenated Phenylalanine Derivatives
Halogenation of the phenylalanine side chain is a common strategy to modulate the physicochemical properties of peptides. nih.gov The introduction of halogen atoms, such as chlorine, can significantly alter the hydrophobicity, electronic properties, and steric bulk of the amino acid. nih.govnih.gov These changes can influence peptide folding, stability against enzymatic degradation, and binding affinity to biological targets. chemimpex.comchemimpex.com For instance, halogenation has been shown to impact the formation of amyloid fibrils and can be used as a tool to investigate the forces driving peptide self-assembly. nih.gov
Specific Research Focus: Fmoc-2,3-Dichloro-D-Phenylalanine as a Synthetic Building Block
This compound is a specialized amino acid derivative that combines the benefits of a D-configuration amino acid with dichlorination of the phenyl ring. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for its use in solid-phase peptide synthesis (SPPS), the most common method for creating custom peptides. altabioscience.comnih.gov The Fmoc group protects the alpha-amino group of the amino acid, preventing unwanted reactions during peptide chain elongation. altabioscience.com The D-configuration can enhance peptide stability against proteases, while the dichlorinated phenyl ring introduces specific steric and electronic features that can be exploited in the design of bioactive peptides. chemimpex.comchemimpex.com The synthesis of peptides incorporating building blocks like 2,3-dimercaptophenylalanines has been explored, highlighting the accessibility of such functionalized peptides for various research applications. researchgate.netnih.gov
This particular derivative, with its unique substitution pattern, serves as a valuable building block for creating peptides with tailored properties for applications in drug discovery, neuroscience research, and protein engineering. chemimpex.comchemimpex.com
Interactive Data Table: Properties of Fmoc-Phenylalanine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chirality |
| Fmoc-L-phenylalanine | 35661-40-6 | C24H21NO4 | 387.4 | L |
| Fmoc-D-phenylalanine | 86123-10-6 | C24H21NO4 | 387.43 | D |
| Fmoc-2-chloro-D-phenylalanine | 205526-22-3 | Not Available | Not Available | D |
| Fmoc-3-chloro-D-phenylalanine | 205526-23-4 | C24H20ClNO4 | 421.9 | D |
| Fmoc-2,4-dichloro-L-phenylalanine | 352351-62-3 | Not Available | Not Available | L |
| Fmoc-3,4-dichloro-D-phenylalanine | 177966-58-4 | C24H19Cl2NO4 | 456.4 | D |
| This compound | 1260614-79-6 | C24H19Cl2NO4 | 456.32 | D |
| Fmoc-3-(trifluoromethyl)-D-phenylalanine | 205526-28-9 | Not Available | Not Available | D |
Properties
Molecular Weight |
456.32 |
|---|---|
Origin of Product |
United States |
Applications of Fmoc 2,3 Dichloro D Phenylalanine in Advanced Biomolecular and Medicinal Chemistry Research
Design and Synthesis of Peptides Incorporating Fmoc-2,3-Dichloro-D-Phenylalanine
The incorporation of this compound into peptide chains is achieved through solid-phase peptide synthesis (SPPS). nih.govnih.gov This technique allows for the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. youtube.comyoutube.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine of the amino acid is key to this process. google.comnih.gov It is stable under the acidic conditions used for side-chain deprotection but can be readily removed by a mild base, such as piperidine, to allow for the next amino acid to be coupled. google.comyoutube.com
Introduction of Chlorinated Aromatic Moieties into Peptide Chains
The introduction of chlorinated aromatic moieties, such as the 2,3-dichlorophenyl group of this compound, into peptide backbones serves several strategic purposes. The chlorine atoms are electron-withdrawing and can alter the electronic properties of the aromatic ring, influencing interactions with biological targets. Furthermore, the steric bulk of the chlorine atoms can introduce conformational constraints, leading to more defined three-dimensional structures.
The synthesis of peptides containing this compound follows the standard Fmoc-SPPS protocol. nih.gov The process involves:
Attachment of the first Fmoc-protected amino acid to a solid resin.
Removal of the Fmoc group with a mild base.
Coupling of the next Fmoc-protected amino acid, in this case, this compound, using a coupling agent.
Repetition of the deprotection and coupling steps until the desired peptide sequence is assembled.
Cleavage of the peptide from the resin and removal of side-chain protecting groups.
Exploration of Structure-Activity Relationships (SAR) in Modified Peptides
The incorporation of this compound is a powerful tool for probing the structure-activity relationships (SAR) of bioactive peptides. nih.govnih.gov By systematically replacing native amino acids with this modified analogue, researchers can investigate the impact of the dichlorinated phenyl ring on biological activity. wuxiapptec.com
For instance, in the study of antibacterial peptides, the introduction of halogenated phenylalanine analogues can enhance activity. nih.gov The chlorine atoms can increase the hydrophobicity of the peptide, potentially improving its ability to interact with and disrupt bacterial cell membranes. Furthermore, the D-configuration of the amino acid can confer resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. researchgate.net
The data from these SAR studies, often presented in tables comparing the activity of the native peptide with its modified counterparts, provides valuable insights into the specific interactions that govern biological function. researchgate.net
Development of Peptidomimetics and Constrained Analogues
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and oral bioavailability. This compound is a valuable building block in the creation of these sophisticated molecules. peptide.com
Role as an Unusual Amino Acid Building Block in Mimetic Design
Unnatural amino acids, like this compound, are fundamental to the design of peptidomimetics. sigmaaldrich.comresearchgate.net They allow for the creation of novel molecular scaffolds that can replicate the essential pharmacophoric elements of a parent peptide while possessing a non-peptidic backbone. The dichlorophenyl side chain can introduce specific steric and electronic features that are critical for binding to a biological target. researchgate.net The use of such building blocks enables the exploration of a much wider chemical space than is possible with only the 20 proteinogenic amino acids. sigmaaldrich.com
Conformational Restraint and Bioactivity Enhancement
The incorporation of this compound can impose significant conformational restraints on a peptide chain. The bulky dichlorophenyl group can restrict the rotation around the chi (χ) angles of the amino acid side chain, leading to a more rigid and well-defined three-dimensional structure. nih.gov This pre-organization of the peptide into a bioactive conformation can lead to a significant enhancement in binding affinity and biological activity, as less of a conformational entropy penalty is paid upon binding to the receptor. mdpi.com Constrained analogues often exhibit increased selectivity for their target receptor, as the rigid conformation may not be suitable for binding to other receptors. nih.gov
Advanced Research Applications
The unique properties of this compound have led to its use in a variety of advanced research applications. For example, peptides containing this amino acid can be used as probes to study the binding pockets of enzymes and receptors. The chlorine atoms can serve as useful spectroscopic handles or as points for further chemical modification.
Bioconjugation Strategies for Peptide-Based Probes and Therapeutics
The development of peptide-based probes and therapeutics often relies on the ability to conjugate them to other molecules, such as fluorophores, imaging agents, or drug payloads. While direct bioconjugation to native amino acids is possible, the use of unnatural amino acids like 2,3-dichloro-D-phenylalanine can offer more controlled and site-specific modifications. The chlorine atoms on the phenyl ring provide potential handles for certain bioorthogonal reactions, although this is a less common strategy compared to the use of azido (B1232118) or alkynyl groups.
Recent advancements in bioconjugation focus on visible-light-induced methods for the functionalization of phenylalanine residues. nih.gov While not specific to the dichlorinated analog, these strategies highlight the ongoing efforts to directly modify the phenyl ring within a peptide sequence, which could potentially be adapted for halogenated phenylalanines to create novel peptide conjugates. nih.gov The development of peptide-based positron emission tomography (PET) probes is another area where modified amino acids are crucial for attaching radiolabels. rsc.org
| Property | Description | Relevance to Bioconjugation |
| Chemical Structure | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid | The Fmoc group allows for standard SPPS, while the dichlorinated phenyl ring offers unique interaction capabilities. |
| Molecular Weight | 456.32 g/mol | This is a standard consideration for peptide synthesis and characterization. wuxiapptec.com |
| Purity | Typically >95% for research applications | High purity is essential for reliable synthesis and unambiguous results. wuxiapptec.com |
Contributions to Protein Engineering for Functional Modulation
Protein engineering aims to modify the structure of proteins to alter their function, stability, or other properties. The site-specific incorporation of unnatural amino acids is a powerful tool in this endeavor. Introducing this compound into a protein can lead to significant functional modulation due to the unique steric and electronic properties of the dichlorinated phenyl group.
The presence of two chlorine atoms on the phenyl ring can influence the local environment within a protein's structure. These effects can include:
Altered Hydrophobicity: The dichlorination increases the hydrophobicity of the phenylalanine side chain, which can impact protein folding, stability, and interactions with other hydrophobic regions or molecules.
Modified Aromatic Interactions: The electron-withdrawing nature of the chlorine atoms can alter the quadrupole moment of the aromatic ring, influencing cation-π and other aromatic interactions that are critical for protein structure and ligand binding.
Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains of other amino acids. This can introduce new structural constraints and influence protein conformation.
Research on the serial fluorination of phenylalanine has demonstrated that altering the electrostatic properties of the aromatic ring can have a profound impact on protein function and stability. nih.gov While specific studies on 2,3-dichloro-D-phenylalanine in this context are less common, the principles of modulating protein function through halogenation are well-established. The ability to introduce such modified amino acids at specific sites allows for a detailed probing of structure-function relationships. nih.gov
Investigation in Neuropeptide Systems and Neurobiological Research
Neuropeptides are a diverse class of signaling molecules in the nervous system that are involved in a wide range of physiological processes. The study of neuropeptide-receptor interactions is crucial for understanding their function and for the development of new drugs targeting neurological and psychiatric disorders. The incorporation of unnatural amino acids like 2,3-dichloro-D-phenylalanine into neuropeptide analogs is a key strategy in this research.
By replacing native phenylalanine residues with this dichlorinated analog, researchers can investigate the role of specific aromatic interactions in receptor binding and activation. The steric bulk and altered electronic properties of the 2,3-dichlorophenyl group can probe the stringency of the receptor's binding pocket.
For example, studies on neuropeptide S (NPS) analogs have shown that modifications to the phenylalanine at position 2 are critical for biological activity. These studies revealed that both the size of the side chain and its distance from the peptide backbone are important for receptor binding and activation. While these particular studies did not use the 2,3-dichloro analog, they underscore the importance of probing this position with various non-coded amino acids to understand the structure-activity relationship.
The D-configuration of this compound is also significant. The incorporation of D-amino acids into peptides can increase their resistance to proteolytic degradation, a crucial factor for developing peptide-based therapeutics with improved in vivo stability. Furthermore, the stereochemistry of amino acids can dramatically affect the conformation of the peptide backbone and its ability to adopt the specific secondary structures required for receptor recognition. In some cases, the use of a D-amino acid can even switch a peptide from an agonist to an antagonist.
The investigation of D-phenylalanine itself has shown that it can modulate the aggregation of L-phenylalanine, which is relevant in the context of phenylketonuria. nih.gov This highlights the diverse and significant impact that stereochemistry and side-chain modifications can have in biological systems.
Analytical and Spectroscopic Characterization Methodologies for Research on Fmoc 2,3 Dichloro D Phenylalanine and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation and purification of Fmoc-protected amino acids from reaction mixtures and for assessing their purity.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of Fmoc-2,3-Dichloro-D-Phenylalanine and for monitoring the progress of reactions in which it is involved. sigmaaldrich.comchemimpex.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. nih.gov The nonpolar nature of the Fmoc protecting group makes it highly suitable for retention on hydrophobic stationary phases, such as C18. nih.gov
The separation is typically achieved using a gradient elution system, where the proportion of an organic solvent (like acetonitrile (B52724) or methanol) in an aqueous mobile phase is gradually increased. nih.gov This allows for the efficient separation of the desired product from starting materials, by-products, and other impurities. Trifluoroacetic acid (TFA) is often added to the mobile phase at low concentrations (e.g., 0.1%) to improve peak shape and resolution by acting as an ion-pairing agent. nih.gov
Detection is commonly performed using a UV detector, as the fluorenyl group of the Fmoc moiety exhibits strong absorbance at specific wavelengths, typically around 265 nm and 301 nm. Purity levels are quantified by integrating the peak area of the compound of interest relative to the total area of all observed peaks. For Fmoc-amino acid derivatives, purities of ≥96% or ≥97% are often reported based on HPLC analysis. sigmaaldrich.comchemimpex.com
Table 1: Typical RP-HPLC Parameters for Fmoc-Amino Acid Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | C18, 3.5-5 µm particle size |
| Mobile Phase A | Water with 0.045%-0.1% TFA |
| Mobile Phase B | Acetonitrile (ACN) with 0.036%-0.1% TFA |
| Gradient | Linear gradient, e.g., 50% to 100% ACN |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 265 nm |
This table presents a generalized set of parameters based on common practices for analyzing Fmoc-protected amino acids. Specific conditions may be optimized for this compound.
Following synthesis, this compound must be isolated from the crude reaction mixture. Preparative chromatography, which operates on the same principles as analytical HPLC but on a larger scale, is the method of choice for this purification. tandfonline.com This technique uses wider columns and higher flow rates to handle larger quantities of material.
The goal of preparative chromatography is to separate the target compound from impurities with sufficient resolution to collect a highly pure fraction. The fractions are collected as they elute from the column, and those containing the pure product are identified using analytical techniques like TLC or analytical HPLC. The solvent is then removed from the pooled, pure fractions, typically by rotary evaporation, to yield the isolated this compound as a solid. This technique is crucial for obtaining the high-purity material required for subsequent steps, such as solid-phase peptide synthesis (SPPS). acs.org
Mass Spectrometry for Molecular Identification and Elucidation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and the elucidation of structural details through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of polar and thermally labile molecules like Fmoc-amino acids. nih.govnih.govspringernature.com It is frequently coupled with liquid chromatography (LC-MS) to analyze complex mixtures. nih.gov In positive ion mode, ESI-MS analysis of this compound would be expected to show protonated molecular ions [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. rsc.org
The molecular weight of this compound is 455.32 g/mol . wuxiapptec.com Therefore, the expected m/z values would be approximately 456.3 for [M+H]⁺ and 478.3 for [M+Na]⁺. Fragmentation of the Fmoc group is a characteristic feature in the mass spectra of these compounds. nih.gov A common fragmentation pathway involves the loss of the fluorenylmethoxycarbonyl group, which can help in identifying the compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). acs.org This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₂₄H₁₉Cl₂NO₄), the exact mass can be calculated.
HRMS (often using ESI or other soft ionization sources) is used to confirm the identity of the synthesized compound by comparing the experimentally measured exact mass with the theoretically calculated mass. acs.orgnih.gov This confirmation is a critical component of the full characterization of the molecule, providing a high degree of confidence in its composition and, by extension, its structure.
Table 2: Calculated and Expected Masses for this compound
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Molecule | C₂₄H₁₉³⁵Cl₂NO₄ | 455.0691 |
| Protonated Ion [M+H]⁺ | C₂₄H₂₀³⁵Cl₂NO₄⁺ | 456.0764 |
| Sodium Adduct [M+Na]⁺ | C₂₄H₁₉³⁵Cl₂NNaO₄⁺ | 478.0583 |
This table shows the theoretical exact masses for the most abundant isotopologue (containing ³⁵Cl). HRMS instruments can resolve these from isotopologues containing ³⁷Cl.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are used to provide a detailed picture of the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, characteristic signals for the Fmoc group appear in the aromatic region (typically ~7.3-7.9 ppm) and as a multiplet for the CH and CH₂ groups around 4.2-4.5 ppm. rsc.org The protons of the dichlorinated phenyl ring will also appear in the aromatic region, with their chemical shifts and coupling patterns being diagnostic of the 2,3-substitution pattern. The α- and β-protons of the phenylalanine backbone will appear as multiplets in the aliphatic region.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. rsc.org The carbonyl carbons of the carboxylic acid and the urethane (B1682113) linkage will have distinct shifts in the downfield region (~156 ppm and ~173 ppm, respectively). rsc.org The carbons of the fluorenyl and dichlorophenyl rings will dominate the aromatic region of the spectrum, while the aliphatic carbons of the phenylalanine core (α-C, β-C) and the Fmoc group (CH, CH₂) will appear at higher field. Detailed analysis of 2D NMR experiments, such as COSY and HSQC, can be used to assign all proton and carbon signals unambiguously, confirming the connectivity and final structure of the molecule.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Trifluoroacetic Acid (TFA) |
1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including protected amino acids and peptides. nmims.edu One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
For this compound, the ¹H NMR spectrum reveals signals corresponding to each proton in the structure. Protons in different chemical environments will have distinct chemical shifts. For instance, the aromatic protons of the fluorenyl (Fmoc) group and the dichlorinated phenyl ring will resonate in specific regions of the spectrum, while the α- and β-protons of the amino acid backbone will appear at characteristic chemical shifts. chemicalbook.comwalisongo.ac.id
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. chemicalbook.com The chemical shifts of the carbonyl carbon, the α- and β-carbons, and the carbons of the aromatic systems are diagnostic of the molecule's structure. mdpi.com
Due to the complexity and potential for signal overlap in 1D spectra, especially in larger peptide derivatives, 2D NMR techniques are essential for unambiguous assignment. youtube.comu-tokyo.ac.jp
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. walisongo.ac.id It is used to trace the connectivity within spin systems, for example, to connect the α-proton signal to the β-proton signals in the phenylalanine side chain.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D experiment correlates protons with their directly attached carbons. youtube.comhmdb.ca Each peak in an HSQC spectrum represents a C-H bond, which is invaluable for assigning the carbons in the dichlorinated phenyl ring and the rest of the molecule by linking them to their known proton signals. u-tokyo.ac.jp
The table below shows representative ¹H and ¹³C NMR chemical shift data for L-phenylalanine, which serves as a reference for interpreting the spectra of its dichlorinated derivatives. The presence of electronegative chlorine atoms on the phenyl ring in this compound would be expected to cause downfield shifts for the nearby aromatic protons and carbons.
Representative NMR Chemical Shift Data for L-Phenylalanine in D₂O
This table provides reference chemical shift values for the core structure of phenylalanine. The actual values for this compound will be influenced by the Fmoc protecting group and the chlorine substituents.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| α-H | 3.98 | - |
| β-H | 3.11, 3.27 | - |
| Aromatic-H | 7.37 | - |
| α-C | - | 58.74 |
| β-C | - | 39.10 |
| Aromatic-C (para) | - | 132.09 |
| Aromatic-C (ortho/meta) | - | 131.83 |
| Aromatic-C (ipso) | - | 137.80 |
| Carbonyl-C | - | 176.77 |
Application of NMR for Conformational Studies in Peptide Conjugates
Key NMR parameters used for conformational analysis include:
Nuclear Overhauser Effect (NOE): NOEs are observed between protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. youtube.com Analyzing NOE patterns (often using 2D NOESY or ROESY experiments) allows for the determination of inter-proton distances, which serve as crucial restraints for calculating the 3D structure of the peptide.
³J-Coupling Constants: The magnitude of the three-bond coupling constant between the amide proton (NH) and the α-proton (³JHNα) can be related to the backbone dihedral angle φ via the Karplus equation. nih.gov This provides information about the local backbone conformation at the residue level.
Chemical Shift Analysis: The chemical shifts of the α-protons (Hα) and α-carbons (Cα) can be compared to random coil values. chemrxiv.org Deviations from these values can indicate the presence of stable secondary structures like α-helices or β-sheets.
The introduction of the dichlorinated phenyl group can impose significant steric constraints, potentially favoring specific rotameric states of the side chain and influencing the peptide backbone to adopt a particular fold. NMR studies can reveal these preferences, providing a detailed picture of the conformational ensemble sampled by the peptide in solution. nih.govnih.gov
Chiroptical Spectroscopy for Stereochemical and Secondary Structure Assessment
Circular Dichroism (CD) Spectroscopy for Peptide Conformation
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins. americanpeptidesociety.orgnih.gov The method measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov In peptides, the chiral arrangement of the peptide bonds in secondary structures like α-helices and β-sheets gives rise to characteristic CD signals in the far-UV region (typically 190-250 nm). creative-proteomics.com
α-Helices are characterized by strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm. americanpeptidesociety.org
β-Sheets typically show a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org
Random coils or disordered structures exhibit a strong negative band below 200 nm. creative-proteomics.com
When a peptide containing this compound is analyzed, CD spectroscopy can monitor its folding behavior. nih.gov For example, the technique can be used to assess how the incorporation of this bulky, unnatural amino acid affects the stability or propensity of the peptide to form a specific secondary structure. nih.gov It is important to note that aromatic side chains, like that of phenylalanine, and the Fmoc group itself can contribute to the CD spectrum in the far-UV region, which may require careful interpretation or correction of the data. nih.gov The D-configuration of the amino acid will also produce a CD spectrum that is the mirror image of its L-enantiomer counterpart, a key consideration in stereochemical analysis. researchgate.net
Characteristic Far-UV CD Signals for Peptide Secondary Structures
This table summarizes the typical wavelengths of maximum and minimum ellipticity for common peptide secondary structures, which are used to interpret CD spectra.
| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~217 |
| Random Coil | ~212 | ~198 |
Biophysical Techniques for Interaction Studies
Understanding how peptides containing this compound interact with biological targets is key to their development as research tools or therapeutics. Biophysical techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry provide quantitative data on these binding events.
Binding Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Surface Plasmon Resonance (SPR) is a label-free, real-time optical sensing technique used to study biomolecular interactions. nih.govnih.gov In a typical SPR experiment, a target molecule (e.g., a receptor protein) is immobilized on a sensor chip surface. A solution containing the peptide with this compound is then flowed over the surface. Binding of the peptide to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle. This signal is proportional to the mass accumulating on the surface. By monitoring the signal over time during association and dissociation phases, one can determine the kinetic parameters of the interaction, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋), which reflects the binding affinity. nih.govescholarship.org
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. nih.gov In an ITC experiment, a solution of the peptide is titrated into a sample cell containing the target molecule. nih.gov Each injection triggers a small heat change, which is measured by a highly sensitive calorimeter. stanford.edu The data are plotted as heat change per injection versus the molar ratio of the reactants. Fitting this binding isotherm yields a complete thermodynamic profile of the interaction, including:
Binding Affinity (Kₐ or K₋): A measure of the strength of the interaction.
Enthalpy Change (ΔH): The heat released or absorbed upon binding, providing insight into the types of bonds being formed and broken. acs.org
Stoichiometry (n): The molar ratio of the peptide to the target molecule in the final complex. nih.gov
Together, these techniques provide a comprehensive quantitative description of the binding interactions of peptides modified with this compound, which is essential for structure-activity relationship studies.
Computational and Theoretical Investigations of Fmoc 2,3 Dichloro D Phenylalanine and Its Molecular Interactions
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations have become crucial in predicting how peptides containing modified amino acids like Fmoc-2,3-dichloro-D-phenylalanine will interact with their biological targets. These computational techniques allow for the exploration of binding modes and the design of novel peptide-based therapeutics.
Prediction of Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can elucidate how the dichloro-substituted phenyl ring interacts with the binding pocket of a receptor. The chlorine atoms can significantly alter the electronic and steric properties of the phenylalanine side chain, potentially leading to enhanced binding affinity or altered selectivity. For instance, the introduction of chlorine atoms can influence halogen bonding, a non-covalent interaction that can contribute to the stability of a ligand-receptor complex.
Hydrogen/deuterium exchange mass spectrometry (HXMS) is an experimental technique that can complement computational predictions by providing information on local conformational changes upon ligand binding. nih.gov Studies on phenylalanine hydroxylase have shown that phenylalanine binding induces conformational changes, and similar investigations could reveal the specific impact of the dichlorinated analog. nih.gov
In Silico Screening and Design of Modified Peptides
The insights gained from docking studies can be leveraged for the in silico screening of virtual libraries of peptides containing this compound. nih.gov This process allows for the rapid identification of peptide sequences with predicted high affinity and specificity for a given target. nih.gov By systematically modifying the peptide sequence and evaluating the resulting interactions, researchers can design novel peptides with improved therapeutic potential. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic structure and energetic properties of molecules, offering a powerful complement to classical molecular modeling techniques.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. gelisim.edu.trwiley.com For this compound, DFT calculations can be used to determine properties such as molecular orbital energies, charge distributions, and electrostatic potential. These properties are critical for understanding the reactivity of the molecule and its ability to participate in various non-covalent interactions.
Recent studies have demonstrated the power of DFT in accurately predicting the crystal structures of amino acids, including L-phenylalanine, which had previously been a challenge for experimental methods alone. wiley.com The B3LYP functional is a popular hybrid functional in DFT that has been shown to be effective for predicting molecular geometries and vibrational frequencies. gelisim.edu.tr Such calculations are essential for understanding how the dichlorination of the phenyl ring affects its electronic properties and, consequently, its interactions with other molecules. gelisim.edu.tr
A study on Cu6 nanoclusters as a potential phenylalanine detector utilized DFT to analyze the interaction between the amino acid and the nanocluster, highlighting the unique electronic transitions that could be used for detection. nih.gov Similar approaches could be applied to understand the interactions of this compound.
Analysis of Conformational Energy Landscapes of Substituted Phenylalanines
The conformational flexibility of the phenylalanine side chain is an important determinant of peptide structure and function. The introduction of substituents on the phenyl ring can significantly alter the conformational energy landscape. Quantum chemical calculations can be used to map out the potential energy surface of substituted phenylalanines, identifying the low-energy conformers and the energy barriers between them. nih.govacs.org
The conformational landscape of phenylalanine is influenced by several dihedral angles, including those in the backbone (φ, ψ) and the side chain (χ1, χ2). acs.org Studies on 4-substituted phenylalanines have shown a linear relationship between the conformational free energies and the Hammett constants of the substituents, indicating the influence of electronic effects on the side chain conformation. nih.gov Similar analyses for 2,3-dichloro-D-phenylalanine would provide valuable data on its preferred conformations and the energetic penalties for adopting other orientations. This information is crucial for accurately modeling the behavior of peptides containing this modified amino acid. nih.gov
Advanced Simulation Techniques in Peptide Design
Advanced simulation techniques, such as molecular dynamics (MD) simulations, provide a dynamic view of molecular systems, allowing for the study of processes like peptide folding, self-assembly, and binding events over time. nih.gov These methods are particularly valuable for understanding the behavior of complex systems that are difficult to probe experimentally.
For example, MD simulations have been used to study the self-assembly of phenylalanine peptide nanotubes, revealing the influence of chirality on the resulting structures. nih.gov The incorporation of this compound into such systems could lead to novel nanomaterials with unique properties. The development of computational tools for the de novo design of conformationally restricted peptides, including those with non-canonical amino acids, represents a significant advancement in the field. researchgate.net These methods, often combined with experimental validation, are paving the way for the creation of a new generation of peptide-based therapeutics and materials.
Challenges and Future Research Directions in Fmoc 2,3 Dichloro D Phenylalanine Chemistry and Applications
Addressing Synthetic Complexities and Yield Optimization
The synthesis of halogenated amino acids, including Fmoc-2,3-dichloro-D-phenylalanine, is often a complex endeavor. A primary challenge lies in achieving efficient, regioselective, and stereoselective synthesis. sci-hub.se Traditional methods for direct amination of α-halo carboxylic acids can lead to the formation of secondary and tertiary amino compounds, complicating purification and reducing the yield of the desired primary amine. d-nb.info
Several strategies are being explored to overcome these synthetic hurdles. One approach involves the use of protecting groups, such as the Fmoc group, which is introduced to the amino function in a protected form. d-nb.info This method, while effective, can be expensive and the protecting group must be cleaved under mild conditions to avoid unwanted side reactions. d-nb.info Another avenue of research focuses on enzymatic transformations. For instance, the use of enzymes like alanine, leucine, or phenylalanine dehydrogenase in the reductive amination of precursor molecules has shown promise in producing halogenated amino acids with high yields. sci-hub.se
| Challenge | Potential Solution | Key Considerations |
| Side Reactions in Amination | Use of protecting groups (e.g., Fmoc) | Cost of reagents, mild deprotection conditions d-nb.info |
| Low Yields | Enzymatic synthesis, optimization of reaction conditions (e.g., solvents, temperature) | Enzyme availability and stability, careful screening of conditions sci-hub.seresearchgate.net |
| Protecting Group Removal | Exploring alternative deprotection reagents (e.g., sodium azide) | Minimizing side reactions (e.g., racemization, aspartimide formation) nih.govresearchgate.net |
| Purification Difficulties | Use of advanced purification techniques (e.g., HPLC) | Cost and scalability of purification methods acs.org |
Expanding the Chemical Space of Halogenated Amino Acid Derivatives
The introduction of halogen atoms onto amino acid side chains is a powerful tool for modifying the physicochemical and structural properties of peptides and proteins. nih.gov This "steric expansion" allows for the fine-tuning of properties like hydrophobicity, stability, and biological activity. nih.gov The field is actively exploring the synthesis and incorporation of a wider variety of halogenated amino acids to expand the available chemical space for drug discovery and protein engineering. nih.govnih.gov
Research is focused on developing new synthetic methodologies to introduce different halogens (fluorine, chlorine, bromine, iodine) at various positions on the aromatic ring of phenylalanine and other amino acids. nih.govprinceton.edu This includes both chemical and biological approaches. For example, tryptophan halogenases are being utilized for the regiospecific halogenation of tryptophan, offering a biological route to novel halogenated derivatives. nih.gov The development of autonomous cells capable of biosynthesizing these halogenated amino acids further expands the possibilities for their incorporation into proteins. nih.gov
The impact of halogenation on protein structure and stability is a key area of investigation. Studies have shown that the incorporation of halogenated amino acids, particularly fluorinated ones, can enhance the stability of proteins. nih.govnih.gov However, the effects are not always additive and are highly dependent on the specific location and type of halogenation. nih.gov This highlights the need for systematic studies to understand the structure-activity relationships of halogenated amino acids. nih.gov
| Halogen | Key Properties and Applications |
| Fluorine | Increases metabolic stability, modulates acidity and basicity, used in PET imaging agents. nih.govbeilstein-journals.org |
| Chlorine | Can serve as a reactive handle for further chemical modification. princeton.edu |
| Bromine | Found in many marine natural products with biological activity. nih.gov |
| Iodine | Can be accommodated in the core of proteins, leading to improved stability. nih.gov |
Development of Novel Analytical Probes Utilizing this compound
The unique spectroscopic and chemical properties of halogenated amino acids make them promising candidates for the development of novel analytical probes. The Fmoc group itself is fluorescent, which can be exploited for detection in various analytical techniques. While specific research on this compound as an analytical probe is not extensively documented, the principles of using modified amino acids for this purpose are well-established.
The development of analytical methods for amino acids has progressed significantly, with techniques like HPLC, gas chromatography, and capillary electrophoresis being widely used. nih.govresearchgate.net Derivatization of amino acids is often necessary to enhance their detection. nih.gov The presence of the Fmoc group on 2,3-dichloro-D-phenylalanine provides a built-in label for fluorescence detection.
Future research could focus on designing and synthesizing specific probes based on the this compound scaffold. These probes could be used for a variety of applications, including:
Enzyme activity assays: Designing substrates that release a fluorescent signal upon enzymatic cleavage.
Protein-protein interaction studies: Labeling proteins to monitor their interactions.
Cell imaging: Developing probes that can be used to visualize specific cellular components or processes.
The development of such probes would require a deep understanding of the photophysical properties of the molecule and how they are affected by its environment.
Integration with High-Throughput Screening in Drug Discovery Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of compounds for biological activity. The integration of novel chemical entities like this compound into HTS campaigns presents both opportunities and challenges.
The unique structural and chemical features of halogenated amino acids can provide access to novel chemical space that is not represented in traditional screening libraries. This can lead to the identification of hits with novel mechanisms of action. The incorporation of this compound into peptide-based libraries could be particularly valuable for identifying new therapeutic peptides.
However, there are practical considerations for integrating these compounds into HTS. The synthesis of large quantities of diverse halogenated amino acids can be a bottleneck. Furthermore, the physicochemical properties of these compounds, such as their solubility, need to be compatible with HTS assay formats.
Future efforts in this area will likely focus on:
Developing more efficient and scalable synthetic routes to a diverse range of halogenated amino acids.
Creating focused libraries of peptides and small molecules incorporating these amino acids.
Optimizing HTS assays to accommodate the specific properties of these compounds.
The successful integration of this compound and other halogenated amino acids into drug discovery pipelines holds the potential to unlock new therapeutic avenues.
Q & A
Q. Methodological validation :
- Use circular dichroism (CD) spectroscopy to compare secondary structures of peptides with/without halogenation.
- Perform binding assays (e.g., SPR or ITC) to quantify affinity changes. Halogenated analogs often show 2–5× higher binding constants due to Cl’s electronegativity .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound across solvent systems?
Answer:
Contradictions arise from :
Q. Resolution strategies :
- Standardized Solubility Testing : Prepare saturated solutions in DMSO, DMF, or THF at 25°C, and quantify via HPLC .
- Sonication/Heating : For stubborn precipitates, sonicate at 37°C for 15 minutes or use a 50°C water bath .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust.
- Storage : Keep at –20°C in a desiccator to prevent hydrolysis .
- Spill Management : Collect solid residues mechanically and dispose as hazardous waste .
Advanced: How can racemization be minimized during solid-phase peptide synthesis (SPPS) when incorporating this compound?
Answer:
Racemization risks occur during Fmoc removal or coupling. Mitigation includes:
- Low-Temperature Coupling : Perform reactions at 0–4°C using HATU or PyBOP as coupling agents .
- Short Deprotection Times : Limit piperidine exposure to ≤5 minutes per cycle .
- Monitor via HPLC : Check for D/L isomerization by comparing retention times with chiral columns .
Advanced: What analytical methods are recommended to confirm the structural integrity of this compound post-synthesis?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR to verify chlorine positions and Fmoc group integrity.
- Look for aromatic proton shifts at δ 7.2–7.5 ppm and Fmoc signals at δ 4.2–4.4 ppm (CH₂) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 456.32 g/mol) .
- HPLC-PDA : Assess purity (>98%) and detect trace impurities using a C18 column with acetonitrile/water gradients .
Basic: How does the D-configuration of this amino acid impact its utility in peptide-based drug discovery?
Answer:
- Protease Resistance : D-amino acids resist enzymatic degradation, extending peptide half-life in vivo.
- Conformational Diversity : Enables design of peptides with non-natural folds for targeting “undruggable” sites .
Advanced: What strategies optimize the incorporation of this compound into automated peptide synthesizers?
Answer:
- Pre-Activation : Pre-mix with HBTU/HOBt in DMF for 10 minutes before coupling.
- Extended Coupling Time : 2–3 hours for sterically hindered residues.
- Double Coupling : Repeat the coupling step if >5% unreacted amino groups remain (test via Kaiser assay) .
Advanced: How do solvent choice and temperature affect the crystallization of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
